![molecular formula C8H9BClNO3 B1461912 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid CAS No. 871332-65-9](/img/structure/B1461912.png)
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
Overview
Description
“4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C8H9BClNO3 . It is a derivative of phenylboronic acid, which is commonly used in organic synthesis .
Chemical Reactions Analysis
Phenylboronic acids, such as “4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid”, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions .Scientific Research Applications
Optical Modulation and Saccharide Recognition
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, similar to other phenylboronic acids, plays a role in optical modulation and saccharide recognition. A study demonstrated the use of phenylboronic acids for recognizing saccharides and anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. These capabilities are critical in applications like near-infrared fluorescence quenching in response to saccharide binding, with implications in various research fields including materials science and nanotechnology (Mu et al., 2012).
Catalytic Applications in Chemical Synthesis
Phenylboronic acids, including 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, are important in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used effectively in dehydrative amidation between carboxylic acids and amines, suggesting potential uses in peptide synthesis and pharmaceuticals (Wang, Lu, & Ishihara, 2018).
Vibrational Studies in Molecular Structure Analysis
Vibrational studies of phenylboronic acids, including derivatives like 4-carboxy phenylboronic acid, have been conducted to understand their molecular structures. These studies are crucial in developing functionalized derivatives for various applications (Dikmen & Alver, 2021).
Supramolecular Architecture
Phenylboronic acids contribute significantly to the field of supramolecular chemistry. For example, studies on 4-halophenylboronic acids, including 4-chlorophenylboronic acid, have provided insights into crystal structures and molecular interactions. This is vital for designing molecules with specific properties and functionalities (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Intelligent Bio-Hydrogel Development
Research into novel cellulose/phenylboronic acid composite intelligent bio-hydrogels demonstrates their glucose and pH-responsive behaviors. These hydrogels, incorporating phenylboronic acid derivatives, are promising for applications in drug delivery and biosensing (Peng et al., 2018).
Enhanced Tumor Targeting in Drug Delivery
Phenylboronic acid-decorated nanoparticles, including those derived from 3-carboxyphenylboronic acid, have been used for tumor-targeted drug delivery. These derivatives demonstrate enhanced tumor-homing activity and accumulation, which is crucial for improving the efficacy of cancer treatments (Wang, Wei, Cheng, Wang, & Tang, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups. This interaction can lead to changes in the conformation and function of the target, thereby influencing the biochemical pathways in which the target is involved .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their solubility, stability, and the presence of transporters in the body .
Result of Action
The effects would largely depend on the specific targets and pathways that the compound interacts with .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with boronic acids .
properties
IUPAC Name |
[4-chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZWFMATUWETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661217 | |
Record name | [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid | |
CAS RN |
871332-65-9 | |
Record name | [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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